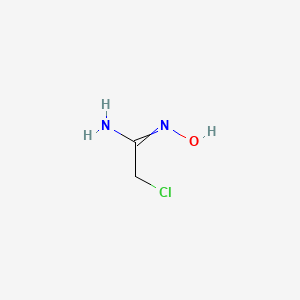
2-(2-Thienyl)-1,3-Thiazole-4-Carbonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Thienyl)-1,3-Thiazole-4-Carbonyl Chloride is a heterocyclic compound that features both thiophene and thiazole rings These structures are known for their aromatic properties and are commonly found in various biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thienyl)-1,3-Thiazole-4-Carbonyl Chloride typically involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum output and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Thienyl)-1,3-Thiazole-4-Carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene and thiazole rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution with an amine would yield a corresponding amide, while oxidation might produce sulfoxides or sulfones.
Applications De Recherche Scientifique
2-(2-Thienyl)-1,3-Thiazole-4-Carbonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-(2-Thienyl)-1,3-Thiazole-4-Carbonyl Chloride involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. The exact pathways depend on the specific application, but it often involves modulation of biochemical pathways related to its aromatic and heterocyclic nature.
Comparaison Avec Des Composés Similaires
2-(2-Thienyl)-1,3-Thiazole-4-Carboxylic Acid: Similar structure but with a carboxylic acid group instead of a chloride.
2-(2-Thienyl)-1,3-Thiazole-4-Methyl Ester: Features a methyl ester group, offering different reactivity.
2-(2-Thienyl)-1,3-Thiazole-4-Amine: Contains an amine group, making it more nucleophilic.
Uniqueness: 2-(2-Thienyl)-1,3-Thiazole-4-Carbonyl Chloride is unique due to its reactive chloride group, which makes it a versatile intermediate in organic synthesis. Its combination of thiophene and thiazole rings also provides unique electronic properties, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
2-thiophen-2-yl-1,3-thiazole-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS2/c9-7(11)5-4-13-8(10-5)6-2-1-3-12-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEVQABMEAUTLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379985 |
Source


|
| Record name | 2-(2-Thienyl)-1,3-Thiazole-4-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-98-5 |
Source


|
| Record name | 2-(2-Thienyl)-4-thiazolecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Thienyl)-1,3-Thiazole-4-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Methylpropyl)sulfanyl]benzoic acid](/img/structure/B1350959.png)



![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)






![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)


